3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
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Overview
Description
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes an amino group, a chlorobenzyl group, a hydroxyl group, and a methyl group attached to a pyridinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 4-hydroxy-5-methylpyridin-2(1H)-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-fluorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
- 3-Amino-1-(2-bromobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
- 3-Amino-1-(2-iodobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
Uniqueness
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-amino-1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methylpyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-16(13(18)11(15)12(8)17)7-9-4-2-3-5-10(9)14/h2-6,17H,7,15H2,1H3 |
InChI Key |
DBLGMAMTTJLAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1O)N)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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